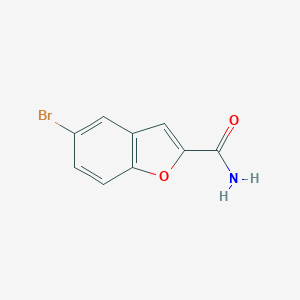

5-Bromobenzofuran-2-carboxamide

Description

BenchChem offers high-quality 5-Bromobenzofuran-2-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Bromobenzofuran-2-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

5-bromo-1-benzofuran-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6BrNO2/c10-6-1-2-7-5(3-6)4-8(13-7)9(11)12/h1-4H,(H2,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VYOHEOKELADMTR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1Br)C=C(O2)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40368838 | |

| Record name | 5-Bromobenzofuran-2-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40368838 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

35351-21-4 | |

| Record name | 5-Bromo-2-benzofurancarboxamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=35351-21-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Bromobenzofuran-2-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40368838 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

5-Bromobenzofuran-2-carboxamide: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the core chemical properties, synthesis, and potential biological activities of 5-Bromobenzofuran-2-carboxamide. The information is curated for researchers, scientists, and professionals in the field of drug development, with a focus on presenting clear, actionable data and methodologies.

Core Chemical Properties

5-Bromobenzofuran-2-carboxamide is a halogenated derivative of the benzofuran scaffold, a heterocyclic compound class of significant interest in medicinal chemistry. The introduction of a bromine atom at the 5-position and a carboxamide group at the 2-position of the benzofuran ring imparts specific physicochemical characteristics that influence its biological profile.

Table 1: Physicochemical Properties of 5-Bromobenzofuran-2-carboxamide

| Property | Value | Source |

| CAS Number | 35351-21-4 | [1] |

| Molecular Formula | C₉H₆BrNO₂ | [1] |

| Molecular Weight | 240.05 g/mol | [1] |

| Appearance | Solid (predicted) | General Knowledge |

| Melting Point | Not explicitly reported | N/A |

| Boiling Point | Not explicitly reported | N/A |

| Solubility | Not explicitly reported | N/A |

Synthesis and Experimental Protocols

The synthesis of 5-Bromobenzofuran-2-carboxamide can be achieved through the amidation of its corresponding carboxylic acid precursor, 5-bromobenzofuran-2-carboxylic acid.

Experimental Protocol: Synthesis of 5-Bromobenzofuran-2-carboxamide

This protocol is adapted from a general procedure for the synthesis of benzofuran-2-carboxamides.

Materials:

-

5-Bromobenzofuran-2-carboxylic acid

-

Thionyl chloride (SOCl₂)

-

Anhydrous Toluene

-

25% aqueous Ammonium Hydroxide (NH₄OH)

-

Ice

Procedure:

-

Acid Chloride Formation: In a round-bottom flask, suspend 5-bromobenzofuran-2-carboxylic acid (1 equivalent) in anhydrous toluene (0.4 mmol/mL).

-

To this suspension, add thionyl chloride (1.65 equivalents).

-

Stir the mixture at reflux for 3 hours.

-

After cooling to room temperature, concentrate the reaction mixture under reduced pressure to remove excess thionyl chloride and toluene. This will yield the crude 5-bromobenzofuran-2-carbonyl chloride.

-

Amidation: In a separate beaker, cool a solution of 25% aqueous ammonium hydroxide (0.5 mmol/mL) in an ice bath.

-

Slowly add the crude 5-bromobenzofuran-2-carbonyl chloride (1 equivalent) in small portions to the ice-cold ammonium hydroxide solution with vigorous stirring.

-

Allow the reaction mixture to warm to room temperature. A precipitate of 5-Bromobenzofuran-2-carboxamide will form.

-

Isolation and Purification: Collect the solid precipitate by vacuum filtration.

-

Wash the collected solid with cold water to remove any remaining salts.

-

Dry the purified 5-Bromobenzofuran-2-carboxamide under vacuum.

Diagram 1: Synthetic Pathway for 5-Bromobenzofuran-2-carboxamide

Caption: Synthesis of 5-Bromobenzofuran-2-carboxamide.

Spectral Data

Table 2: Predicted Spectral Data for 5-Bromobenzofuran-2-carboxamide

| Technique | Expected Features |

| ¹H NMR | Aromatic protons on the benzofuran ring system, a singlet for the furan proton, and broad signals for the -NH₂ protons of the carboxamide group. |

| ¹³C NMR | Signals corresponding to the nine carbon atoms of the benzofuran ring and the carboxamide carbonyl carbon. |

| FT-IR (cm⁻¹) | Characteristic peaks for N-H stretching (amide), C=O stretching (amide), C-N stretching, and vibrations associated with the aromatic and furan rings. |

| Mass Spec. | A molecular ion peak corresponding to the molecular weight of the compound, along with fragmentation patterns characteristic of the benzofuran carboxamide structure. |

Potential Biological Activities and Signaling Pathways

While direct biological studies on 5-Bromobenzofuran-2-carboxamide are limited in the available literature, the broader class of benzofuran derivatives has been extensively investigated for a range of pharmacological activities.[2][3][4][5] Halogenation, in particular, is a common strategy in drug design to enhance the biological potency of lead compounds.[6]

Anticancer Potential

Numerous benzofuran derivatives have demonstrated significant cytotoxic effects against various cancer cell lines.[6][7][8] The proposed mechanisms of action often involve the modulation of key signaling pathways implicated in cancer progression, such as the PI3K/Akt/mTOR and NF-κB pathways.[9][10] The presence of a bromine atom on the benzofuran scaffold may enhance these anticancer properties.

Diagram 2: Potential Anticancer Signaling Pathways

Caption: Potential anticancer signaling pathways.

Antimicrobial and Anti-inflammatory Activities

Benzofuran derivatives have also been recognized for their antimicrobial and anti-inflammatory properties.[11][12][13][14] Some studies have indicated that brominated benzofurans exhibit activity against Gram-positive bacteria and certain fungal strains.[12] The anti-inflammatory effects of benzofuran compounds are often attributed to the inhibition of pro-inflammatory mediators and modulation of inflammatory signaling cascades.[10][11][15][16]

Diagram 3: Experimental Workflow for Biological Screening

Caption: Workflow for biological screening.

Conclusion

5-Bromobenzofuran-2-carboxamide represents a molecule of interest for further investigation in the fields of medicinal chemistry and drug discovery. While a detailed experimental characterization is still needed, its structural features suggest potential for development as an anticancer, antimicrobial, or anti-inflammatory agent. The synthetic protocol provided herein offers a clear pathway for its preparation, enabling further research into its chemical and biological properties. Future studies should focus on obtaining comprehensive spectral data for unambiguous structure confirmation and conducting in-depth biological assays to elucidate its specific mechanisms of action and therapeutic potential.

References

- 1. 35351-21-4|5-Bromobenzofuran-2-carboxamide|BLD Pharm [bldpharm.com]

- 2. 5-Bromobenzofuran-3-carboxylic acid | 461663-79-6 | Benchchem [benchchem.com]

- 3. 5-Bromo-2-furanecarboxylic acid | C5H3BrO3 | CID 68511 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 5-bromobenzofuran-2-carboxylic acid, 10242-11-2 | BroadPharm [broadpharm.com]

- 5. researchgate.net [researchgate.net]

- 6. Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Cytotoxicity of Benzofuran-Containing Simplified Viniferin Analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Synthesis and Biological Studies of Benzo[b]furan Derivatives: A Review from 2011 to 2022 - PMC [pmc.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

- 10. Discovery of New Heterocyclic/Benzofuran Hybrids as Potential Anti-Inflammatory Agents: Design, Synthesis, and Evaluation of the Inhibitory Activity of Their Related Inflammatory Factors Based on NF-κB and MAPK Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. mdpi.com [mdpi.com]

- 13. researchgate.net [researchgate.net]

- 14. Antimicrobial and Anti-Inflammatory Activity of N-(2-Bromo-phenyl)-2-hydroxy-benzamide Derivatives and Their Inclusion Complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 15. mdpi.com [mdpi.com]

- 16. researchgate.net [researchgate.net]

An In-depth Technical Guide to 5-Bromobenzofuran-2-carboxamide (CAS: 35351-21-4)

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Bromobenzofuran-2-carboxamide, with the Chemical Abstracts Service (CAS) number 35351-21-4, is a heterocyclic organic compound belonging to the benzofuran class. Benzofuran derivatives are of significant interest in medicinal chemistry due to their wide range of biological activities, including antifungal, antimicrobial, anticancer, and anti-inflammatory properties. This technical guide provides a comprehensive overview of the available scientific information on 5-Bromobenzofuran-2-carboxamide, with a focus on its chemical properties, synthesis, and potential biological applications. While specific quantitative biological data for this exact compound is limited in publicly available literature, this guide summarizes the known information and provides context based on related benzofuran structures.

Chemical and Physical Properties

A summary of the key chemical and physical properties of 5-Bromobenzofuran-2-carboxamide is presented in the table below. This data is crucial for its handling, characterization, and use in experimental settings.

| Property | Value |

| CAS Number | 35351-21-4 |

| Molecular Formula | C₉H₆BrNO₂ |

| Molecular Weight | 240.05 g/mol |

| Appearance | Off-white solid |

| Chemical Name | 5-bromo-1-benzofuran-2-carboxamide |

Synthesis

The primary route for the synthesis of 5-Bromobenzofuran-2-carboxamide involves the amidation of 5-bromobenzofuran-2-carboxylic acid. A general experimental protocol is outlined below.

Experimental Protocol: Synthesis of 5-Bromobenzofuran-2-carboxamide

Materials:

-

5-Bromobenzofuran-2-carboxylic acid

-

Thionyl chloride (SOCl₂)

-

Anhydrous toluene

-

Aqueous ammonium hydroxide (NH₄OH, 25%)

-

Ice

-

Standard laboratory glassware and filtration apparatus

Procedure:

-

Acid Chloride Formation: A suspension of 5-bromobenzofuran-2-carboxylic acid (1 equivalent) in anhydrous toluene (0.4 mmol/mL) is prepared. Thionyl chloride (1.65 equivalents) is added to the suspension. The mixture is stirred and heated at reflux for 3 hours. After the reaction is complete, the mixture is cooled, and the solvent is removed under reduced pressure to yield the crude 5-bromobenzofuran-2-carbonyl chloride.

-

Amidation: The resulting 5-bromobenzofuran-2-carbonyl chloride (1 equivalent) is added in small portions to an ice-cold solution of 25% aqueous ammonium hydroxide (0.5 mmol/mL).

-

Precipitation and Isolation: Upon completion of the addition, the reaction mixture is allowed to warm to room temperature. A precipitate of 5-Bromobenzofuran-2-carboxamide forms. The solid is collected by filtration, washed with cold water, and dried under vacuum.[1]

The following diagram illustrates the general workflow for the synthesis of 5-Bromobenzofuran-2-carboxamide.

Biological Activity and Potential Applications

While 5-Bromobenzofuran-2-carboxamide is commercially available and cited as a building block for the preparation of antifungal agents, specific quantitative data on its biological activity (e.g., Minimum Inhibitory Concentration (MIC) or IC₅₀ values) are not readily found in the reviewed scientific literature.

The broader class of benzofuran derivatives has been extensively studied and has shown promise in various therapeutic areas:

-

Antifungal Activity: Many benzofuran carboxamide derivatives have been synthesized and evaluated for their activity against a range of fungal pathogens. The mechanism of action for some of these derivatives is believed to involve the disruption of the fungal cell membrane or the inhibition of essential fungal enzymes. For instance, some benzofuran derivatives have been shown to inhibit fungal N-myristoyltransferase, an enzyme crucial for fungal viability.

-

Anticancer Activity: Various substituted benzofuran-2-carboxamides have been investigated for their potential as anticancer agents. These compounds have demonstrated cytotoxic effects against several cancer cell lines.

-

Other Biological Activities: The benzofuran scaffold is also present in compounds with anti-inflammatory, analgesic, and antiviral properties.

The logical relationship for the potential application of 5-Bromobenzofuran-2-carboxamide is depicted in the following diagram.

Future Research Directions

The lack of specific biological data for 5-Bromobenzofuran-2-carboxamide highlights a gap in the current scientific knowledge. Future research efforts could focus on:

-

Quantitative Biological Evaluation: Performing in vitro and in vivo studies to determine the antifungal, anticancer, and other biological activities of 5-Bromobenzofuran-2-carboxamide. This would involve determining key parameters such as MIC, IC₅₀, and efficacy in relevant disease models.

-

Mechanism of Action Studies: Investigating the specific molecular targets and signaling pathways modulated by 5-Bromobenzofuran-2-carboxamide to understand its mechanism of action.

-

Structure-Activity Relationship (SAR) Studies: Synthesizing and evaluating a library of derivatives of 5-Bromobenzofuran-2-carboxamide to establish structure-activity relationships and optimize for potency and selectivity.

Conclusion

5-Bromobenzofuran-2-carboxamide is a readily synthesizable compound that belongs to the versatile class of benzofurans. While its primary cited use is as a precursor for antifungal agents, detailed quantitative biological data for the compound itself is currently lacking in the public domain. Based on the known activities of the benzofuran scaffold, this compound represents a promising starting point for further investigation in drug discovery and development, particularly in the areas of antifungal and anticancer research. The experimental protocols and structural information provided in this guide serve as a foundation for researchers to explore the full potential of this molecule.

References

An In-depth Technical Guide to 5-Bromobenzofuran-2-carboxamide

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the molecular structure, properties, and a representative synthesis protocol for 5-Bromobenzofuran-2-carboxamide, a key heterocyclic compound with applications in medicinal chemistry and organic synthesis.

Molecular Structure and Properties

5-Bromobenzofuran-2-carboxamide is a derivative of benzofuran, an important heterocyclic scaffold in drug discovery. The presence of a bromine atom at the 5-position and a carboxamide group at the 2-position provides versatile handles for further chemical modifications, making it a valuable building block for more complex molecules.

Table 1: Physicochemical Properties of 5-Bromobenzofuran-2-carboxamide

| Property | Value | Reference |

| Molecular Formula | C₉H₆BrNO₂ | [1][2] |

| Molecular Weight | 240.05 g/mol | [1][2] |

| CAS Number | 35351-21-4 | [1][2] |

| Canonical SMILES | C1=CC2=C(C=C1Br)OC(=C2)C(=O)N | [1] |

| Storage Conditions | Sealed in dry, 2-8°C | [1] |

Synthesis Protocol

The synthesis of 5-Bromobenzofuran-2-carboxamide can be achieved through a multi-step process. A common strategy involves the initial formation of the benzofuran ring system, followed by the elaboration and conversion of a functional group at the 2-position to the desired carboxamide. The following is a representative protocol based on analogous syntheses of related benzofuran-2-carboxamides.[3][4]

Part 1: Synthesis of Ethyl 5-bromobenzofuran-2-carboxylate

This initial step involves the reaction of 5-bromosalicylaldehyde with an ethyl haloacetate to construct the benzofuran ring with an ester group at the 2-position.

Experimental Protocol:

-

Reagent Preparation: In a dry, round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 5-bromosalicylaldehyde and a suitable base (e.g., potassium carbonate or caesium carbonate) in an appropriate solvent such as N,N-dimethylformamide (DMF) or acetone.

-

Reaction Initiation: To the stirred solution, add ethyl bromoacetate or ethyl chloroacetate dropwise at room temperature.

-

Reaction Conditions: Heat the reaction mixture to reflux and maintain this temperature for several hours (typically 12-48 hours). The progress of the reaction should be monitored by an appropriate technique, such as Thin Layer Chromatography (TLC).

-

Work-up and Isolation: Upon completion, cool the reaction mixture to room temperature. Pour the mixture into ice water and stir vigorously to precipitate the product.

-

Product Collection: Collect the resulting solid precipitate by vacuum filtration. Wash the solid with deionized water and dry it under vacuum to yield Ethyl 5-bromobenzofuran-2-carboxylate.

Part 2: Amidation of Ethyl 5-bromobenzofuran-2-carboxylate

The second step involves the conversion of the ethyl ester to the final carboxamide product.

Experimental Protocol:

-

Reaction Setup: In a sealed pressure vessel, dissolve the Ethyl 5-bromobenzofuran-2-carboxylate synthesized in Part 1 in a saturated solution of ammonia in an alcohol, such as methanol or ethanol.

-

Reaction Conditions: Heat the sealed vessel to a temperature between 80-120°C for 12-24 hours. The internal pressure will increase during this process.

-

Work-up and Isolation: After cooling the vessel to room temperature, the solvent is removed under reduced pressure.

-

Purification: The crude product is then purified, typically by recrystallization from a suitable solvent (e.g., ethanol or ethyl acetate), to yield pure 5-Bromobenzofuran-2-carboxamide.

Visualized Synthesis Workflow

The logical flow of the synthesis protocol is depicted below. This diagram outlines the key transformations from commercially available starting materials to the target compound.

Caption: Synthesis workflow for 5-Bromobenzofuran-2-carboxamide.

References

Spectroscopic and Structural Elucidation of 5-Bromobenzofuran-2-carboxamide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data and analytical methodologies for the characterization of 5-Bromobenzofuran-2-carboxamide. Due to the limited availability of specific, publicly accessible experimental spectra for 5-Bromobenzofuran-2-carboxamide, this document focuses on the expected spectroscopic characteristics based on the analysis of its structural analogues and provides detailed, generalized experimental protocols for Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Predicted Spectroscopic Data

The following tables summarize the anticipated spectroscopic data for 5-Bromobenzofuran-2-carboxamide. These predictions are based on established principles of spectroscopy and data from structurally similar compounds.

Table 1: Predicted ¹H NMR Data (in DMSO-d₆, 400 MHz)

| Chemical Shift (δ) ppm | Multiplicity | Number of Protons | Assignment |

| ~8.0 - 8.2 | br s | 1H | -CONH₂ |

| ~7.8 - 8.0 | d | 1H | Ar-H |

| ~7.6 - 7.8 | d | 1H | Ar-H |

| ~7.5 - 7.7 | s | 1H | Furan-H |

| ~7.3 - 7.5 | dd | 1H | Ar-H |

| ~7.0 - 7.2 | br s | 1H | -CONH₂ |

Table 2: Predicted ¹³C NMR Data (in DMSO-d₆, 100 MHz)

| Chemical Shift (δ) ppm | Assignment |

| ~160 | C=O (Amide) |

| ~155 | Ar-C-O |

| ~148 | Ar-C |

| ~130 | Ar-C |

| ~128 | Ar-CH |

| ~125 | Ar-CH |

| ~118 | Ar-C-Br |

| ~115 | Furan-CH |

| ~113 | Ar-CH |

Table 3: Predicted IR Absorption Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3400-3200 | Strong, Broad | N-H stretch (Amide) |

| ~3050 | Medium | Ar-H stretch |

| ~1680 | Strong | C=O stretch (Amide I) |

| ~1600 | Medium | N-H bend (Amide II) |

| 1580, 1480 | Medium-Strong | C=C stretch (Aromatic) |

| ~1250 | Strong | C-O-C stretch (Furan) |

| ~820 | Strong | C-H out-of-plane bend |

| ~600 | Medium | C-Br stretch |

Table 4: Predicted Mass Spectrometry Data

| m/z | Relative Abundance | Assignment |

| 240/242 | High | [M]⁺ (Molecular ion peak, bromine isotopes) |

| 224/226 | Medium | [M-NH₂]⁺ |

| 196/198 | Medium | [M-CONH₂]⁺ |

| 143 | Medium | [M-Br-CO]⁺ |

| 115 | High | [Benzofuran]⁺ fragment |

Experimental Protocols

The following are detailed, generalized methodologies for the acquisition of spectroscopic data for a solid organic compound like 5-Bromobenzofuran-2-carboxamide.

2.1 Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Approximately 5-10 mg of 5-Bromobenzofuran-2-carboxamide is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a standard 5 mm NMR tube. A small amount of a reference standard, such as tetramethylsilane (TMS), may be added if the solvent does not contain an internal standard.

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe is used.

-

¹H NMR Acquisition: The spectrometer is tuned to the proton frequency. A standard one-pulse experiment is performed. Typical parameters include a 30° pulse angle, a spectral width of 16 ppm, an acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds. For signal enhancement, 16 to 64 scans are typically co-added.

-

¹³C NMR Acquisition: The spectrometer is tuned to the carbon frequency. A proton-decoupled pulse sequence (e.g., PENDANT or DEPT) is used to obtain the spectrum. A larger spectral width (e.g., 240 ppm) is required. Due to the lower natural abundance and sensitivity of the ¹³C nucleus, a larger number of scans (e.g., 1024 or more) and a longer acquisition time are necessary.

-

Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed, phase-corrected, and baseline-corrected using appropriate software. Chemical shifts are referenced to the residual solvent peak or TMS (0.00 ppm).

2.2 Infrared (IR) Spectroscopy

-

Sample Preparation: For a solid sample, the Attenuated Total Reflectance (ATR) technique is commonly employed. A small amount of the powdered sample is placed directly onto the ATR crystal (e.g., diamond or germanium). Alternatively, a KBr pellet can be prepared by grinding a small amount of the sample with dry potassium bromide and pressing the mixture into a transparent disk.

-

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is used.

-

Data Acquisition: A background spectrum of the empty ATR crystal or a pure KBr pellet is recorded. The sample is then scanned over the mid-IR range (typically 4000-400 cm⁻¹). A typical measurement consists of co-adding 16 to 32 scans at a resolution of 4 cm⁻¹.

-

Data Processing: The sample spectrum is ratioed against the background spectrum to produce the final transmittance or absorbance spectrum.

2.3 Mass Spectrometry (MS)

-

Sample Introduction and Ionization: The sample can be introduced via direct insertion probe or after separation by gas chromatography (GC-MS) or liquid chromatography (LC-MS). For a non-volatile solid, LC-MS with electrospray ionization (ESI) is a common method. The sample is dissolved in a suitable solvent (e.g., methanol or acetonitrile) and infused into the ion source. In ESI, a high voltage is applied to the liquid to generate an aerosol of charged droplets, from which ions are desolvated and enter the mass analyzer.

-

Instrumentation: A mass spectrometer, such as a quadrupole, time-of-flight (TOF), or Orbitrap instrument, is used. High-resolution mass spectrometry (HRMS) is employed for accurate mass measurements to determine the elemental composition.

-

Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z). The instrument is typically scanned over a mass range that includes the expected molecular weight of the compound (e.g., m/z 50-500).

-

Data Processing: The resulting mass spectrum plots the relative intensity of ions as a function of their m/z ratio. The molecular ion peak and fragmentation pattern are analyzed to confirm the molecular weight and deduce structural information.

Workflow Visualization

The following diagram illustrates the general workflow for the spectroscopic analysis of an organic compound.

Technical Guide: Solubility Profile of 5-Bromobenzofuran-2-carboxamide

Audience: Researchers, Scientists, and Drug Development Professionals

This document provides a technical overview of the solubility characteristics of 5-Bromobenzofuran-2-carboxamide, a member of the benzofuran class of heterocyclic compounds. Benzofuran derivatives are of significant interest in medicinal chemistry due to their presence in many biologically active natural products and their potential as therapeutic agents, with activities including anticancer, antimicrobial, and anti-inflammatory properties.[1][2] Understanding the solubility of this compound is a critical first step in its evaluation for pharmaceutical and research applications, impacting everything from reaction chemistry to formulation and bioavailability.

While comprehensive quantitative solubility data for 5-Bromobenzofuran-2-carboxamide is not extensively available in published literature, this guide outlines the standard experimental protocols for determining its solubility profile.

Solubility Data

The solubility of a compound is a fundamental physicochemical property. The following table provides a structured template for recording experimentally determined solubility data for 5-Bromobenzofuran-2-carboxamide in a range of common laboratory and pharmaceutical solvents. Researchers should populate this table with their own findings to facilitate comparative analysis.

Table 1: Quantitative Solubility of 5-Bromobenzofuran-2-carboxamide

| Solvent | Classification | Molar Solubility (mol/L) | Solubility (g/L) | Temperature (°C) | Method |

|---|---|---|---|---|---|

| Water | (e.g., Insoluble) | 25 | Shake-Flask | ||

| Phosphate-Buffered Saline (PBS, pH 7.4) | (e.g., Sparingly Soluble) | 25 | Shake-Flask | ||

| Ethanol | (e.g., Soluble) | 25 | Shake-Flask | ||

| Methanol | (e.g., Soluble) | 25 | Shake-Flask | ||

| Acetone | (e.g., Freely Soluble) | 25 | Shake-Flask | ||

| Dichloromethane (DCM) | (e.g., Soluble) | 25 | Shake-Flask | ||

| Dimethyl Sulfoxide (DMSO) | (e.g., Very Soluble) | 25 | Shake-Flask | ||

| N,N-Dimethylformamide (DMF) | (e.g., Very Soluble) | 25 | Shake-Flask | ||

| Hexanes | (e.g., Insoluble) | 25 | Shake-Flask |

| Toluene | (e.g., Sparingly Soluble) | | | 25 | Shake-Flask |

Experimental Protocols

Accurate determination of solubility requires standardized methodologies. The following protocols describe a qualitative classification scheme and a quantitative method for assessing the solubility of 5-Bromobenzofuran-2-carboxamide.

This protocol provides a rapid assessment of a compound's solubility in various aqueous and organic solvents, which can indicate the presence of polar or ionizable functional groups.[3][4][5]

Materials:

-

5-Bromobenzofuran-2-carboxamide

-

Small test tubes (e.g., 13x100 mm)

-

Vortex mixer

-

Graduated pipettes or micropipettes

-

Solvents: Deionized Water, 5% w/v Sodium Hydroxide (NaOH), 5% w/v Sodium Bicarbonate (NaHCO₃), 5% v/v Hydrochloric Acid (HCl), Diethyl Ether, Concentrated Sulfuric Acid (H₂SO₄).[3][5]

Procedure:

-

Initial Solvent Test (Water):

-

Place approximately 25 mg of the compound into a small test tube.

-

Add 0.75 mL of deionized water in portions, vortexing vigorously for 60 seconds after each addition.[3][6]

-

Observe if the compound dissolves completely. If it dissolves, the compound is water-soluble. Test the resulting solution with litmus or pH paper to determine if it is acidic, basic, or neutral.[4][5]

-

If the compound is insoluble in water, proceed to the acid/base and organic solvent tests.

-

-

Acid/Base Solubility Tests (for water-insoluble compounds):

-

In separate test tubes, place ~25 mg of the compound.

-

To the first tube, add 0.75 mL of 5% NaOH. Vortex and observe for dissolution. Solubility indicates the presence of an acidic functional group.[5]

-

If soluble in NaOH, repeat the test in a new tube using 5% NaHCO₃. Solubility in this weaker base suggests a strongly acidic group, such as a carboxylic acid.[5]

-

To another tube, add 0.75 mL of 5% HCl. Vortex and observe. Dissolution indicates the presence of a basic functional group, most commonly an amine.[3][5]

-

-

Final Classification (for compounds insoluble in aqueous solutions):

-

If the compound is insoluble in water, acid, and base, test its solubility in a non-polar solvent like diethyl ether or a highly polar medium like cold, concentrated H₂SO₄.[3][5] Solubility in concentrated sulfuric acid is indicative of compounds containing nitrogen or oxygen atoms or alkene functional groups.[5]

-

The shake-flask method is a widely recognized technique for determining the equilibrium solubility of a compound.[7]

Materials:

-

5-Bromobenzofuran-2-carboxamide (solid)

-

Selected solvent (e.g., PBS pH 7.4)

-

Scintillation vials or sealed flasks

-

Orbital shaker with temperature control

-

Analytical balance

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system or UV-Vis Spectrophotometer

Procedure:

-

Sample Preparation: Add an excess amount of solid 5-Bromobenzofuran-2-carboxamide to a vial containing a known volume of the solvent. The excess solid is crucial to ensure a saturated solution is achieved.

-

Equilibration: Seal the vials and place them on an orbital shaker in a temperature-controlled environment (e.g., 25 °C). Shake the samples for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.[7]

-

Phase Separation: After equilibration, allow the vials to stand undisturbed to let the excess solid settle. Alternatively, centrifuge the samples at high speed to pellet the undissolved solid.

-

Sample Extraction: Carefully withdraw an aliquot of the clear supernatant using a syringe. Immediately filter the aliquot through a 0.22 µm syringe filter into a clean vial to remove any remaining solid particulates.

-

Quantification:

-

Prepare a series of standard solutions of the compound with known concentrations.

-

Dilute the filtered supernatant with an appropriate solvent to bring its concentration within the linear range of the analytical instrument.

-

Analyze the standard solutions and the diluted sample using a calibrated HPLC or UV-Vis method to determine the concentration of the compound in the saturated solution.

-

Calculate the solubility in the desired units (e.g., mg/mL, mol/L).

-

Logical Workflow and Visualization

The process of characterizing a compound's solubility can be visualized as a logical decision tree. The following diagram illustrates the experimental workflow for the qualitative solubility classification described in Section 2.1.

Caption: Workflow for qualitative solubility classification of an organic compound.

Biological Context and Signaling Pathways

Benzofuran-2-carboxamide derivatives have been investigated for a variety of biological activities. Studies have shown that compounds with this scaffold can exhibit potent cytotoxic activities against human cancer cell lines and may act as inhibitors of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[8] The NF-κB pathway is a critical regulator of inflammatory responses, cell proliferation, and survival, and its dysregulation is implicated in many diseases, including cancer. Inhibition of this pathway is a key strategy in the development of novel therapeutics.

While the broader class of benzofurans is known for these activities, specific signaling pathway data for 5-Bromobenzofuran-2-carboxamide is not well-documented in publicly accessible literature. Further research would be required to elucidate its precise mechanism of action and its effects on specific cellular pathways.

References

- 1. Natural source, bioactivity and synthesis of benzofuran derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 2. Natural source, bioactivity and synthesis of benzofuran derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 4. scribd.com [scribd.com]

- 5. www1.udel.edu [www1.udel.edu]

- 6. chem.ws [chem.ws]

- 7. youtube.com [youtube.com]

- 8. Design, synthesis, and biological evaluation of benzofuran- and 2,3-dihydrobenzofuran-2-carboxylic acid N-(substituted)phenylamide derivatives as anticancer agents and inhibitors of NF-κB - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis of 5-Bromobenzofuran-2-carboxamide from Core Starting Materials

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthetic pathways for producing 5-bromobenzofuran-2-carboxamide, a key intermediate in pharmaceutical research. This document outlines the primary starting materials, detailed experimental protocols, and quantitative data to facilitate reproducible and efficient synthesis.

Introduction

5-Bromobenzofuran-2-carboxamide is a crucial building block in the development of various therapeutic agents. Its benzofuran core is a prevalent scaffold in numerous biologically active compounds. This guide details the common synthetic routes starting from commercially available precursors, focusing on the preparation of the key intermediate, 5-bromosalicylaldehyde, its subsequent cyclization to form the benzofuran ring, and final amidation.

Synthetic Pathways

The synthesis of 5-bromobenzofuran-2-carboxamide is typically achieved through a multi-step process. The most common pathway involves the initial synthesis of a substituted salicylaldehyde, followed by the construction of the benzofuran ring and subsequent functional group manipulation to yield the final carboxamide.

A prevalent starting material for this synthesis is 5-bromosalicylaldehyde.[1][2][3] This key intermediate can be synthesized from salicylaldehyde (o-hydroxybenzaldehyde) or 3-hydroxybenzaldehyde.[4][5][6] Once 5-bromosalicylaldehyde is obtained, it can be reacted with a suitable reagent to form the benzofuran ring, leading to 5-bromobenzofuran-2-carboxylic acid or its ester.[7] This acid or ester is then converted to the target 5-bromobenzofuran-2-carboxamide.[8]

Caption: General synthetic pathway for 5-Bromobenzofuran-2-carboxamide.

Experimental Protocols

This section provides detailed methodologies for the key transformations in the synthesis of 5-bromobenzofuran-2-carboxamide.

This protocol describes the direct bromination of salicylaldehyde.

-

Materials:

-

Salicylaldehyde (o-hydroxybenzaldehyde)

-

Liquid bromine

-

Carbon tetrachloride

-

Anhydrous ethanol

-

-

Procedure:

-

In a three-necked flask, dissolve salicylaldehyde in carbon tetrachloride.

-

Slowly add a solution of liquid bromine in carbon tetrachloride dropwise to the flask. The molar ratio of salicylaldehyde to bromine should be between 1:2 and 1:3.[6]

-

Stir the reaction mixture for 1-2 hours.[6]

-

Filter the resulting white precipitate.

-

Wash the solid with anhydrous ethanol and recrystallize to obtain pure 5-bromosalicylaldehyde crystals.[6]

-

This method provides an alternative route to a brominated hydroxybenzaldehyde, which can also serve as a precursor.

-

Materials:

-

3-Hydroxybenzaldehyde

-

Dichloromethane (CH2Cl2)

-

Bromine

-

n-Heptane

-

-

Procedure:

-

Suspend 3-hydroxybenzaldehyde in dichloromethane in a four-necked round-bottomed flask.

-

Heat the mixture to 35-40 °C to dissolve the starting material completely.[5]

-

Slowly add bromine dropwise, maintaining the reaction temperature between 35-38 °C.[5]

-

After the addition is complete, stir the mixture at 35 °C overnight.[5]

-

Cool the mixture to -5 to 0 °C over 2 hours and continue stirring for an additional hour.[5]

-

Collect the precipitated solid by filtration and wash the filter cake with a cold 1:1 mixture of n-heptane and dichloromethane.[5]

-

Dry the resulting solid under vacuum to yield 2-bromo-5-hydroxybenzaldehyde.[5]

-

This step involves the cyclization of 5-bromosalicylaldehyde to form the benzofuran ring. A common method is the reaction with an appropriate C2-synthon. For instance, reaction with chloroacetone followed by further transformations can yield the desired carboxylic acid. A more direct approach involves reacting 5-bromosalicylaldehyde with a reagent like diethyl bromomalonate followed by hydrolysis and decarboxylation.

This final step is the amidation of the carboxylic acid.

-

Materials:

-

5-Bromobenzofuran-2-carboxylic acid

-

Thionyl chloride (SOCl2)

-

Anhydrous toluene

-

25% aqueous ammonium hydroxide (NH4OH)

-

-

Procedure:

-

Suspend 5-bromobenzofuran-2-carboxylic acid in anhydrous toluene.

-

Add thionyl chloride (1.65 equivalents) to the suspension.[8]

-

Stir the mixture at reflux for 3 hours.[8]

-

Cool the reaction mixture and concentrate it to obtain the crude benzofuran-2-carbonyl chloride.[8]

-

In a separate vessel, cool a 25% aqueous solution of ammonium hydroxide in an ice bath.

-

Add the crude benzofuran-2-carbonyl chloride in small portions to the cold ammonium hydroxide solution.[8]

-

Allow the reaction mixture to warm to room temperature, which will result in the formation of a precipitate.[8]

-

Collect the solid by filtration, wash with cold water, and dry under vacuum to yield 5-bromobenzofuran-2-carboxamide.[8]

-

Caption: Experimental workflow for the synthesis of 5-Bromobenzofuran-2-carboxamide.

Quantitative Data

The following table summarizes the reported yields for the key synthetic steps.

| Reaction Step | Starting Material | Product | Reagents | Yield | Reference |

| Bromination of Salicylaldehyde | Salicylaldehyde | 5-Bromosalicylaldehyde | Br2, CCl4 | 76.9% | [6] |

| Bromination of 3-Hydroxybenzaldehyde | 3-Hydroxybenzaldehyde | 2-Bromo-5-hydroxybenzaldehyde | Br2, CH2Cl2 | 63% | [5] |

| Demethylation of 2-bromo-5-methoxybenzaldehyde | 2-bromo-5-methoxybenzaldehyde | 2-bromo-5-hydroxybenzaldehyde | BBr3, CH2Cl2 | 90.9% | [5] |

| Amidation of Benzofuran-2-carboxylic acid derivatives | Benzofuran-2-carboxylic acid | Benzofuran-2-carboxamide | SOCl2, aq. NH4OH | - | [8] |

Note: The yield for the general amidation procedure was not specified with a numerical value in the cited source.

Conclusion

The synthesis of 5-bromobenzofuran-2-carboxamide is a well-established process that relies on the initial preparation of 5-bromosalicylaldehyde. The subsequent cyclization and amidation steps are robust transformations in organic synthesis. The protocols and data presented in this guide offer a solid foundation for researchers and professionals in the field of drug development to efficiently produce this valuable compound. Careful control of reaction conditions, particularly during bromination, is crucial for achieving high yields and purity.

References

- 1. nbinno.com [nbinno.com]

- 2. mdpi.com [mdpi.com]

- 3. Synthesis and oxidant properties of novel (5-bromobenzofuran-2-yl)(3-methyl-3-mesitylcyclobutyl)ketonethiosemicarbazone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. nbinno.com [nbinno.com]

- 5. 2-BROMO-5-HYDROXYBENZALDEHYDE synthesis - chemicalbook [chemicalbook.com]

- 6. CN101967112A - Synthesis method for bis(5-bromosalicylaldehyde) thylenediamine synthetic iron - Google Patents [patents.google.com]

- 7. 5-Bromosalicylaldehyde | 1761-61-1 [chemicalbook.com]

- 8. 5-broMobenzofuran-2-carboxaMide synthesis - chemicalbook [chemicalbook.com]

5-Bromobenzofuran-2-carboxamide: A Technical Whitepaper on Hypothesized Mechanisms of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Bromobenzofuran-2-carboxamide is a member of the benzofuran class of heterocyclic compounds, a scaffold known for a wide array of pharmacological activities. While direct and extensive research on the specific mechanism of action of 5-Bromobenzofuran-2-carboxamide is limited, analysis of structurally related benzofuran-2-carboxamide derivatives allows for the formulation of several credible hypotheses. This document provides an in-depth exploration of these potential mechanisms, supported by a review of existing literature on analogous compounds. The primary hypothesized pathways include anticancer, anti-inflammatory, neuroprotective, and antimicrobial activities. This whitepaper aims to serve as a technical guide for researchers by presenting available data, proposing detailed experimental protocols to test these hypotheses, and visualizing the potential signaling pathways involved.

Introduction

Benzofuran derivatives are a prominent class of compounds in medicinal chemistry, demonstrating a broad spectrum of biological effects including anticancer, anti-inflammatory, antioxidant, neuroprotective, and antimicrobial properties.[1][2][3][4][5][6][7][8] The core structure, consisting of a fused benzene and furan ring, provides a versatile scaffold for chemical modification, leading to a diverse range of pharmacological profiles. The subject of this paper, 5-Bromobenzofuran-2-carboxamide, features a bromine atom at the 5-position and a carboxamide group at the 2-position. The presence of the halogen may influence the compound's electronic properties and binding interactions, while the carboxamide group has been shown to be important for the biological activity of some benzofuran derivatives.[9] This document will synthesize the available information on related compounds to propose and explore potential mechanisms of action for 5-Bromobenzofuran-2-carboxamide.

Hypothesized Mechanisms of Action and Supporting Data

Based on the activities of structurally similar benzofuran-2-carboxamide derivatives, the following mechanisms of action are hypothesized for 5-Bromobenzofuran-2-carboxamide.

Anticancer Activity

Benzofuran-2-carboxamide derivatives have shown significant potential as anticancer agents.[1][2][10][11] The proposed mechanisms are diverse and often target key pathways in cancer progression.

Hypothesized Targets and Pathways:

-

Inhibition of Nuclear Factor-kappa B (NF-κB) Signaling: Several benzofuran-2-carboxylic acid N-(substituted)phenylamide derivatives have been shown to inhibit LPS-induced NF-κB transcriptional activity.[10] The NF-κB pathway is a critical regulator of inflammation, cell survival, and proliferation, and its dysregulation is a hallmark of many cancers.

-

Tubulin Polymerization Inhibition: Certain benzofuran derivatives, particularly those with a trimethoxyacetophenone moiety, have been identified as inhibitors of tubulin polymerization.[2] By disrupting microtubule dynamics, these compounds can induce cell cycle arrest and apoptosis in cancer cells.

-

Inhibition of Hypoxia-Inducible Factor-1 (HIF-1): Benzene-sulfonamide-based benzofuran derivatives have been designed to inhibit the HIF-1 pathway, which is crucial for tumor adaptation to hypoxic environments and promotes angiogenesis and metastasis.[2]

-

Modulation of Cyclin-Dependent Kinases (CDKs): A study on 3,5-disubstituted benzofuran derivatives identified potent inhibition of CDK8 as a mechanism for their osteoblastogenic activity.[9] CDKs are key regulators of the cell cycle, and their inhibition is a well-established anticancer strategy.

Quantitative Data from Analogous Compounds:

| Compound Class | Target/Activity | IC50/EC50 | Cell Lines | Reference |

| Benzofuran-2-carboxylic acid N-(4'-hydroxy)phenylamide | NF-κB Inhibition | Not specified | RAW 264.7 | [10] |

| Trimethoxyacetophenone-based benzofuran derivative | Tubulin Polymerization | IC50 of 0.43 μM | Not specified | [2] |

| 3,5-disubstituted benzofuran-5-carboxamide | CDK8 Inhibition | Not specified | ST2 cells | [9] |

Anti-inflammatory Activity

The anti-inflammatory potential of benzofuran derivatives is often linked to the modulation of inflammatory pathways such as NF-κB.[5]

Hypothesized Pathway:

-

Inhibition of NF-κB Transcriptional Activity: As mentioned in the anticancer section, the inhibition of the NF-κB pathway is a major hypothesis for the anti-inflammatory effects of benzofuran-2-carboxamides.[10] This pathway controls the expression of numerous pro-inflammatory cytokines and mediators.

Neuroprotective Effects

Benzofuran-2-carboxamide derivatives have demonstrated neuroprotective properties, particularly against excitotoxicity.[6]

Hypothesized Mechanism:

-

Reduction of NMDA-Induced Reactive Oxygen Species (ROS): Certain benzofuran-2-carboxamide derivatives have been shown to significantly attenuate the generation of ROS induced by N-methyl-D-aspartate (NMDA) receptor activation.[6] Overactivation of NMDA receptors and subsequent oxidative stress are key contributors to neuronal damage in various neurological disorders.

Quantitative Data from Analogous Compounds:

| Compound | Activity | Inhibition (%) | Concentration | Reference |

| 7-methoxy-N-(substituted phenyl)benzofuran-2-carboxamide derivative | Lipid Peroxidation (LPO) Inhibition | 62% | 100 µM | [11] |

| 7-methoxy-N-(substituted phenyl)benzofuran-2-carboxamide derivative | DPPH Radical Scavenging | 23.5% | 100 µM | [11] |

Antimicrobial and Antifungal Activity

The benzofuran scaffold is present in compounds with known antimicrobial and antifungal activities.[5][7]

Hypothesized Target:

-

Inhibition of Staphylococcus aureus Sortase A: A series of 2-phenyl-benzofuran-3-carboxamide derivatives were identified as potent inhibitors of Sortase A, a key enzyme for anchoring virulence factors to the cell wall of Gram-positive bacteria.[11] While the core is slightly different, this suggests that the benzofuran-2-carboxamide scaffold could be adapted to target bacterial enzymes.

-

General Antifungal Activity: 5-Bromobenzofuran-2-carboxamide has been used in the preparation of antifungal agents, though the specific mechanism is not detailed.[7]

Quantitative Data from Analogous Compounds:

| Compound | Target | IC50 | Reference |

| 2-phenyl-benzofuran-3-carboxamide derivative (Ia-22) | S. aureus Sortase A | 30.8 µM | [11] |

Proposed Experimental Protocols

To validate the hypothesized mechanisms of action for 5-Bromobenzofuran-2-carboxamide, the following experimental protocols are proposed.

General Cell Viability and Cytotoxicity Assay

-

Objective: To determine the cytotoxic potential of 5-Bromobenzofuran-2-carboxamide against a panel of human cancer cell lines and a non-cancerous control cell line.

-

Methodology:

-

Culture selected cancer cell lines (e.g., ACHN, HCT15, MM231, NUGC-3, NCI-H23, PC-3) and a control cell line (e.g., HEK293) in appropriate media.

-

Seed cells in 96-well plates and allow them to adhere overnight.

-

Treat cells with a range of concentrations of 5-Bromobenzofuran-2-carboxamide for 48-72 hours.

-

Assess cell viability using a sulforhodamine B (SRB) assay or an MTT assay.

-

Calculate the IC50 value for each cell line.

-

NF-κB Reporter Assay

-

Objective: To investigate the inhibitory effect of 5-Bromobenzofuran-2-carboxamide on NF-κB transcriptional activity.

-

Methodology:

-

Transfect a suitable cell line (e.g., RAW 264.7 macrophages or HEK293T cells) with a reporter plasmid containing NF-κB response elements upstream of a luciferase gene.

-

Pre-treat the transfected cells with various concentrations of 5-Bromobenzofuran-2-carboxamide.

-

Stimulate NF-κB activation with an appropriate agent (e.g., lipopolysaccharide [LPS] or tumor necrosis factor-alpha [TNF-α]).

-

Measure luciferase activity using a luminometer.

-

Determine the concentration-dependent inhibition of NF-κB activity.

-

In Vitro Tubulin Polymerization Assay

-

Objective: To assess the ability of 5-Bromobenzofuran-2-carboxamide to inhibit tubulin polymerization.

-

Methodology:

-

Purify tubulin from a suitable source (e.g., bovine brain).

-

Incubate the purified tubulin with GTP and various concentrations of 5-Bromobenzofuran-2-carboxamide in a temperature-controlled spectrophotometer at 37°C.

-

Monitor the increase in absorbance at 340 nm over time, which corresponds to tubulin polymerization.

-

Use a known tubulin inhibitor (e.g., colchicine) as a positive control.

-

Calculate the IC50 for inhibition of tubulin polymerization.

-

ROS Generation Assay in Neuronal Cells

-

Objective: To determine if 5-Bromobenzofuran-2-carboxamide can mitigate NMDA-induced ROS production in primary cortical neurons.

-

Methodology:

-

Culture primary cortical neurons from embryonic rats.

-

Load the cultured neurons with a ROS-sensitive fluorescent probe (e.g., DCFH-DA).

-

Co-treat the cells with 5-Bromobenzofuran-2-carboxamide and NMDA.

-

Measure the fluorescence intensity using a fluorescence microscope or plate reader.

-

Quantify the reduction in ROS generation in the presence of the compound.

-

Visualization of Hypothesized Pathways

The following diagrams, generated using the DOT language, illustrate the potential signaling pathways that may be modulated by 5-Bromobenzofuran-2-carboxamide.

Caption: Hypothesized inhibition of the NF-κB signaling pathway.

Caption: Hypothesized inhibition of tubulin polymerization.

Caption: Hypothesized reduction of NMDA-induced ROS generation.

Conclusion

While direct experimental evidence for the mechanism of action of 5-Bromobenzofuran-2-carboxamide is currently lacking, the rich pharmacology of its structural analogs provides a strong foundation for several plausible hypotheses. The potential for this compound to act as an anticancer, anti-inflammatory, neuroprotective, and antimicrobial agent warrants further investigation. The experimental protocols and pathway visualizations provided in this whitepaper are intended to guide future research efforts to elucidate the precise molecular targets and mechanisms of 5-Bromobenzofuran-2-carboxamide, ultimately paving the way for its potential development as a therapeutic agent.

References

- 1. [PDF] Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity | Semantic Scholar [semanticscholar.org]

- 2. researchgate.net [researchgate.net]

- 3. khazna.ku.ac.ae [khazna.ku.ac.ae]

- 4. Structure-Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. 35351-21-4|5-Bromobenzofuran-2-carboxamide|BLD Pharm [bldpharm.com]

- 6. mdpi.com [mdpi.com]

- 7. cymitquimica.com [cymitquimica.com]

- 8. Synthesis and Biological Studies of Benzo[b]furan Derivatives: A Review from 2011 to 2022 - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Synthesis and Structure–Activity Relationships of Novel Benzofuran Derivatives with Osteoblast Differentiation-Promoting Activity [jstage.jst.go.jp]

- 10. 389126-45-8|Isobenzofuran-1-carboxamide|BLD Pharm [bldpharm.com]

- 11. Synthesis, biological evaluation and molecular docking analysis of 2-phenyl-benzofuran-3-carboxamide derivatives as potential inhibitors of Staphylococcus aureus Sortase A - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Potential Therapeutic Targets of the 5-Bromobenzofuran-2-carboxamide Scaffold

Executive Summary: While direct therapeutic target data for 5-Bromobenzofuran-2-carboxamide is not extensively available in public literature, the broader benzofuran-2-carboxamide scaffold is a privileged structure in medicinal chemistry. Its derivatives have been extensively studied and show significant promise in several therapeutic areas, particularly oncology and inflammatory diseases. This guide consolidates the existing research on these derivatives to illuminate the potential therapeutic targets and mechanisms of action applicable to this class of compounds, including 5-Bromobenzofuran-2-carboxamide. The primary targets identified are key signaling pathways such as NF-κB and MAPK, and enzymes like Lymphoid Tyrosine Phosphatase (LYP), which are critical in the pathogenesis of cancer and autoimmune disorders.

Introduction: The Benzofuran-2-carboxamide Scaffold

The benzofuran core is a recurring motif in numerous biologically active natural products and synthetic drugs.[1] This has established it as a versatile scaffold for drug design, leading to the development of medications for a wide range of conditions.[1] Derivatives of benzofuran-2-carboxamide, in particular, have demonstrated a wide spectrum of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and neuroprotective properties.[2][3][4]

This document will focus on the most promising and well-documented therapeutic targets for this scaffold, providing a technical overview for researchers and drug development professionals.

Therapeutic Target: Nuclear Factor-kappa B (NF-κB) Signaling

The NF-κB signaling pathway is a cornerstone of cellular responses to stimuli such as stress, cytokines, and bacterial or viral antigens.[5] It plays a critical role in regulating the immune response, inflammation, and cell survival. Dysregulation of this pathway is a hallmark of many chronic inflammatory diseases and cancers, making it a prime target for therapeutic intervention.[2][5] Several benzofuran-2-carboxamide derivatives have been identified as potent inhibitors of NF-κB activity.[2]

Mechanism of Action and Rationale for Targeting

In unstimulated cells, NF-κB proteins are sequestered in the cytoplasm by a family of inhibitors called IκB. Upon stimulation (e.g., by lipopolysaccharide - LPS), the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of IκBα. This releases the NF-κB dimer (most commonly p65/p50), allowing it to translocate to the nucleus and activate the transcription of pro-inflammatory and pro-survival genes.[6][7] Inhibition of this pathway by benzofuran derivatives can suppress tumor growth and reduce inflammation.

Data Presentation: Anticancer and NF-κB Inhibitory Activities

Novel benzofuran- and 2,3-dihydrobenzofuran-2-carboxamide derivatives have shown potent cytotoxic activities against various human cancer cell lines.[2] The activity is often correlated with their ability to inhibit NF-κB transcriptional activity.

| Compound ID | Derivative Class | Cancer Cell Line | Cytotoxicity GI50 (µM) | NF-κB Inhibition IC50 (µM) | Reference |

| 3m | Benzofuran-2-carboxamide | ACHN (Renal) | 0.98 | 1.89 | [2] |

| HCT15 (Colon) | 0.87 | [2] | |||

| MM231 (Breast) | 1.04 | [2] | |||

| NUGC-3 (Gastric) | 0.92 | [2] | |||

| NCI-H23 (Lung) | 0.85 | [2] | |||

| PC-3 (Prostate) | 0.95 | [2] | |||

| 50g | Benzofuran-2-carboxamide-triazole | HCT-116 (Colon) | 0.87 | Not Reported | [3] |

| HeLa (Cervical) | 1.01 | [3] | |||

| HepG2 (Liver) | 1.12 | [3] | |||

| A549 (Lung) | 1.25 | [3] |

Note: Compound 3m is benzofuran-2-carboxylic acid N-(4'-hydroxy)phenylamide, highlighted as a lead scaffold with both outstanding anticancer and NF-κB inhibitory activity.[2]

Experimental Protocols

This assay measures cell density based on the measurement of cellular protein content, providing a sensitive method for cytotoxicity screening.[8][9]

-

Cell Seeding: Plate adherent cells in 96-well microtiter plates at an appropriate density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours to allow for attachment.[10]

-

Compound Treatment: Treat cells with serial dilutions of the test compound (e.g., 0.01 to 100 µM) and incubate for 48-72 hours.[10]

-

Cell Fixation: Discard the supernatant and fix the cells by gently adding 50 µL of cold 10% (w/v) trichloroacetic acid (TCA) to each well. Incubate at 4°C for 1 hour.[1][11]

-

Washing: Wash the plates four to five times with slow-running tap water or 1% (v/v) acetic acid to remove TCA and excess medium.[1][9] Allow plates to air-dry completely.

-

Staining: Add 50 µL of 0.057% or 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate at room temperature for 30 minutes.[1][11]

-

Destaining: Quickly rinse the plates four times with 1% (v/v) acetic acid to remove unbound dye and allow to air-dry.[8]

-

Solubilization: Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to dissolve the protein-bound dye.[11] Place on a shaker for 5-10 minutes.

-

Absorbance Measurement: Read the optical density (OD) at 510-540 nm using a microplate reader.[8][11] The GI50 (Growth Inhibition 50%) value is calculated from the dose-response curve.

This assay quantifies NF-κB activation by measuring the expression of a luciferase reporter gene under the control of an NF-κB responsive promoter.[12]

-

Cell Transfection: Seed cells (e.g., HEK293 or RAW264.7) in 96-well plates. Co-transfect the cells with a plasmid containing the firefly luciferase gene driven by an NF-κB promoter and a control plasmid with Renilla luciferase for normalization.[13][14]

-

Compound Treatment: After 24 hours, pre-treat the cells with various concentrations of the benzofuran derivative for 1-2 hours.

-

Stimulation: Stimulate the cells with an NF-κB activator, such as lipopolysaccharide (LPS) (1 µg/mL) or TNF-α, for 6 hours to induce NF-κB activation.[14]

-

Cell Lysis: Wash the cells with PBS and add 1x passive lysis buffer. Incubate for 15 minutes at room temperature to ensure complete lysis.[12][15]

-

Luminescence Measurement: Transfer 10-20 µL of the cell lysate to an opaque 96-well plate. Use a dual-luciferase assay system to measure firefly and Renilla luminescence sequentially in a luminometer.[12][13]

-

Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity. The IC50 value is calculated as the concentration of the compound that inhibits 50% of the LPS-induced luciferase activity.

This technique is used to detect and quantify key proteins in the NF-κB pathway (e.g., p-IκBα, nuclear p65) to confirm the mechanism of inhibition.[5]

-

Cell Culture and Treatment: Culture cells (e.g., RAW 264.7 macrophages) and treat with the test compound followed by LPS stimulation as described in the luciferase assay.[5]

-

Protein Extraction: After treatment, wash cells with ice-cold PBS. Lyse the cells using a hypotonic buffer to prepare cytoplasmic and nuclear protein extracts separately.[5][16]

-

Protein Quantification: Determine the protein concentration of each extract using a BCA or Bradford assay.[5]

-

SDS-PAGE: Denature 20-40 µg of protein from each sample by boiling in Laemmli sample buffer. Separate the proteins by size on a polyacrylamide gel.[5]

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate the membrane with primary antibodies specific for target proteins (e.g., anti-p65, anti-IκBα, anti-p-IκBα, anti-Lamin B1 for nuclear fraction, anti-β-actin for cytoplasmic fraction) overnight at 4°C.[17]

-

Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[5]

-

Detection: Apply an enhanced chemiluminescence (ECL) substrate and capture the signal using an imaging system. Quantify band intensities using densitometry software.[5]

Therapeutic Target: Mitogen-Activated Protein Kinase (MAPK) Signaling

The MAPK pathways (including ERK, JNK, and p38) are another set of critical signaling cascades that regulate inflammation, cell proliferation, and apoptosis.[4] Similar to NF-κB, these pathways are activated by stimuli like LPS and are often dysregulated in inflammatory diseases and cancer. Benzofuran derivatives have demonstrated the ability to inhibit the phosphorylation of key MAPK proteins.[4]

Data Presentation: Anti-inflammatory Activity

One study on a piperazine/benzofuran hybrid (compound 5d) demonstrated excellent inhibitory effects on nitric oxide (NO) generation in LPS-stimulated RAW 264.7 cells, a key marker of inflammation.[4] This effect was linked to the downregulation of both NF-κB and MAPK signaling.

| Compound ID | Assay | Endpoint | IC50 (µM) | Reference |

| 5d | NO Inhibition | LPS-stimulated RAW 264.7 cells | 52.23 ± 0.97 | [4] |

| Cytotoxicity | RAW 264.7 cells | > 80 | [4] |

Therapeutic Target: Lymphoid Tyrosine Phosphatase (LYP)

Lymphoid-specific tyrosine phosphatase (LYP), encoded by the PTPN22 gene, is a critical negative regulator of T-cell receptor (TCR) signaling.[18] Over-activity of LYP can suppress the immune response, while its inhibition can enhance T-cell activation. This makes LYP an attractive target for cancer immunotherapy, as inhibiting it could boost the anti-tumor immune response.[19] Benzofuran-2-carboxylic acid derivatives have been identified as potent and selective LYP inhibitors.[19]

Data Presentation: LYP Inhibition

| Compound ID | Scaffold | Inhibition Constant (Ki) | Reference |

| D34 | Benzofuran-2-carboxylic acid | 0.93 µM | [19] |

| D14 | Benzofuran-2-carboxylic acid | 1.34 µM | [19] |

| 8b | 6-hydroxy-benzofuran-5-carboxylic acid | 110 nM | [20] |

Experimental Protocol: LYP Inhibition Assay

-

Enzyme and Substrate Preparation: Recombinant human LYP is used. A common chromogenic substrate is p-nitrophenyl phosphate (pNPP).[20]

-

Assay Reaction: The assay is performed in a 96-well plate. The reaction mixture contains buffer (e.g., pH 7.0), purified LYP enzyme, and various concentrations of the benzofuran inhibitor.

-

Initiation and Incubation: The reaction is initiated by adding the pNPP substrate. The plate is incubated at a controlled temperature (e.g., 25°C or 37°C).

-

Measurement: The rate of pNPP hydrolysis is measured by monitoring the increase in absorbance of the product, p-nitrophenol, at 405 nm over time using a microplate reader.

-

Data Analysis: The initial reaction velocities are plotted against the inhibitor concentration to determine the IC50 or Ki value.

Conclusion and Future Directions

The benzofuran-2-carboxamide scaffold is a validated platform for the development of potent modulators of key therapeutic targets in oncology and immunology. Derivatives have consistently demonstrated the ability to inhibit the pro-inflammatory and pro-survival NF-κB and MAPK pathways and to enhance immune responses by inhibiting the LYP phosphatase.

While 5-Bromobenzofuran-2-carboxamide itself has not been extensively profiled, its structural similarity to these active compounds strongly suggests it may share similar therapeutic targets. Future research should focus on the synthesis and biological evaluation of this specific compound and its derivatives to determine their potency and selectivity against these pathways. The protocols and data presented in this guide provide a robust framework for undertaking such an investigation.

References

- 1. Sulforhodamine B (SRB) Assay in Cell Culture to Investigate Cell Proliferation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Design, synthesis, and biological evaluation of benzofuran- and 2,3-dihydrobenzofuran-2-carboxylic acid N-(substituted)phenylamide derivatives as anticancer agents and inhibitors of NF-κB - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Anticancer therapeutic potential of benzofuran scaffolds - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Discovery of New Heterocyclic/Benzofuran Hybrids as Potential Anti-Inflammatory Agents: Design, Synthesis, and Evaluation of the Inhibitory Activity of Their Related Inflammatory Factors Based on NF-κB and MAPK Signaling Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. mdpi.com [mdpi.com]

- 7. Challenges with Methods for Detecting and Studying the Transcription Factor Nuclear Factor Kappa B (NF-κB) in the Central Nervous System - PMC [pmc.ncbi.nlm.nih.gov]

- 8. creative-bioarray.com [creative-bioarray.com]

- 9. Sulforhodamine B colorimetric assay for cytotoxicity screening | Springer Nature Experiments [experiments.springernature.com]

- 10. benchchem.com [benchchem.com]

- 11. bio-protocol.org [bio-protocol.org]

- 12. NF-κB-dependent Luciferase Activation and Quantification of Gene Expression in Salmonella Infected Tissue Culture Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 13. bio-protocol.org [bio-protocol.org]

- 14. bpsbioscience.com [bpsbioscience.com]

- 15. bowdish.ca [bowdish.ca]

- 16. gut.bmj.com [gut.bmj.com]

- 17. NF-kappaB Pathway Antibody Sampler Kit | Cell Signaling Technology [cellsignal.com]

- 18. Inhibition of Lymphoid Tyrosine Phosphatase by Benzofuran Salicylic Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Discovery of benzofuran-2-carboxylic acid derivatives as lymphoid tyrosine phosphatase (LYP) inhibitors for cancer immunotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. A potent and selective small molecule inhibitor for the lymphoid-specific tyrosine phosphatase (LYP), a target associated with autoimmune diseases - PMC [pmc.ncbi.nlm.nih.gov]

In Silico Modeling of 5-Bromobenzofuran-2-carboxamide Interactions: A Technical Guide

Introduction

Benzofuran and its derivatives are a significant class of heterocyclic compounds that form the core structure of many biologically active molecules, both natural and synthetic.[1] The versatility of the benzofuran scaffold has made it a subject of intense interest in medicinal chemistry, leading to the development of derivatives with a wide array of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties. 5-Bromobenzofuran-2-carboxamide is one such derivative with potential therapeutic applications.

In silico modeling, or computer-aided drug design (CADD), offers a powerful and resource-efficient approach to investigate the interactions of small molecules like 5-Bromobenzofuran-2-carboxamide with biological targets.[2][3][] By simulating these interactions at a molecular level, researchers can predict binding affinities, identify key interacting residues, and evaluate the drug-like properties of a compound before committing to costly and time-consuming laboratory experiments.[2][5]

This technical guide provides a comprehensive overview of a hypothetical in silico modeling workflow for 5-Bromobenzofuran-2-carboxamide. While specific experimental data for this exact compound is not extensively available in the public domain, this guide outlines the methodologies and protocols based on established practices for similar benzofuran derivatives, serving as a roadmap for researchers and drug development professionals.

Potential Biological Targets for 5-Bromobenzofuran-2-carboxamide

Based on computational and experimental studies of various benzofuran derivatives, several protein families have been identified as potential targets. These are often implicated in diseases such as cancer and inflammation. For a hypothetical study of 5-Bromobenzofuran-2-carboxamide, the following protein kinases and enzymes are plausible targets:

-

Epidermal Growth Factor Receptor (EGFR): A receptor tyrosine kinase that plays a crucial role in cell proliferation and survival.[6][7][8] Its aberrant activation is a hallmark of many cancers, making it a key target for cancer therapy.[6][8]

-

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): A key mediator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis.[9][10][11][12]

-

Phosphoinositide 3-kinase (PI3K): A family of enzymes involved in crucial cellular functions such as cell growth, proliferation, and survival.[13][14][15][16][17] The PI3K/AKT/mTOR pathway is one of the most frequently activated signaling pathways in human cancers.[13]

-

Cyclooxygenase-2 (COX-2): An enzyme responsible for the formation of prostaglandins, which are key mediators of inflammation and are also implicated in the development of cancer.[18][19][20][21][22]

In Silico Modeling Workflow

A typical in silico workflow to investigate the interaction of a small molecule with its potential targets involves several key steps, from ligand and protein preparation to docking simulations and analysis of the results.

Experimental Protocols

This section details the methodologies for the key experiments in the in silico workflow.

Ligand Preparation

The initial step involves generating a 3D structure of 5-Bromobenzofuran-2-carboxamide.

-

Structure Generation: The 2D structure of the molecule is drawn using chemical drawing software like ChemDraw or Marvin Sketch. This 2D structure is then converted into a 3D format (.mol, .sdf, or .pdb).

-

Energy Minimization: The 3D structure is then subjected to energy minimization to obtain a stable, low-energy conformation. This is typically done using force fields like MMFF94 or UFF in software packages such as Avogadro, Chimera, or MOE.[23] The process involves adjusting atomic coordinates to minimize the potential energy of the molecule.

Protein Target Preparation

The 3D structures of the target proteins are typically obtained from the Protein Data Bank (PDB).

-

Structure Retrieval: The crystal structure of the target protein (e.g., EGFR, VEGFR-2) is downloaded from the PDB. It is crucial to select a high-resolution structure, preferably co-crystallized with a ligand to identify the binding site.

-

Preparation and Refinement: The raw PDB file is processed to prepare it for docking. This involves:

-

Removing water molecules and other non-essential heteroatoms.

-

Adding polar hydrogens, which are often missing in crystal structures.

-

Assigning partial charges to the atoms (e.g., Kollman charges).

-

Repairing any missing residues or atoms in the protein structure.

-

This preparation is performed using tools like AutoDockTools, Chimera, or the Protein Preparation Wizard in Schrödinger Suite.

-

Molecular Docking

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex.[24][25]

-

Grid Generation: A grid box is defined around the active site of the target protein. This box specifies the search space for the docking algorithm. The size and center of the grid are determined based on the location of the co-crystallized ligand or by using active site prediction tools.

-

Docking Simulation: The prepared ligand is then docked into the defined grid box of the receptor. Software like AutoDock Vina, GOLD, or FRED can be used.[26] These programs employ search algorithms (e.g., Lamarckian genetic algorithm in AutoDock) to explore various conformations and orientations of the ligand within the active site.[26]

-

Scoring and Analysis: The docking algorithm generates multiple possible binding poses, each with a corresponding binding energy score (usually in kcal/mol). The pose with the lowest binding energy is typically considered the most favorable. The interactions between the ligand and the protein residues (e.g., hydrogen bonds, hydrophobic interactions, pi-pi stacking) are then analyzed to understand the molecular basis of the binding.

ADMET Prediction

In silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction is crucial for evaluating the drug-like properties of a compound.[27][28]

-

Property Calculation: The 3D structure of 5-Bromobenzofuran-2-carboxamide is submitted to online servers or software like SwissADME, pkCSM, or ADMETlab.[28]

-

Analysis of Parameters: These tools calculate various physicochemical and pharmacokinetic properties, including:

-

Lipinski's Rule of Five: Assesses drug-likeness based on molecular weight, logP, hydrogen bond donors, and hydrogen bond acceptors.

-

Solubility: Predicts the aqueous solubility of the compound.

-

Bioavailability: Estimates the fraction of the drug that reaches the systemic circulation.

-

Metabolism: Predicts interactions with cytochrome P450 enzymes.

-

Toxicity: Flags potential toxicity risks, such as carcinogenicity or hepatotoxicity.

-

Data Presentation

The quantitative data generated from these in silico experiments should be summarized in a clear and structured format for easy comparison and interpretation.

Table 1: Hypothetical Molecular Docking Results for 5-Bromobenzofuran-2-carboxamide

| Target Protein (PDB ID) | Binding Energy (kcal/mol) | Key Interacting Residues | Type of Interaction |

| EGFR (e.g., 2GS2) | -8.5 | Met793, Leu718, Cys797 | Hydrogen Bond, Hydrophobic |

| VEGFR-2 (e.g., 4ASD) | -9.2 | Cys919, Asp1046, Leu840 | Hydrogen Bond, Hydrophobic |

| PI3Kα (e.g., 4JPS) | -7.9 | Val851, Lys802, Trp780 | Hydrogen Bond, Pi-Alkyl |

| COX-2 (e.g., 5IKR) | -9.5 | Arg120, Tyr355, Ser530 | Hydrogen Bond, Hydrophobic |

Disclaimer: The data presented in this table is illustrative and does not represent actual experimental results. It serves as an example of how docking data would be presented.

Table 2: Predicted ADMET Properties for 5-Bromobenzofuran-2-carboxamide

| Property | Predicted Value | Acceptable Range |

| Molecular Weight | 268.09 g/mol | < 500 g/mol |

| LogP | 2.85 | < 5 |

| Hydrogen Bond Donors | 1 | < 5 |

| Hydrogen Bond Acceptors | 2 | < 10 |

| Aqueous Solubility | Moderately Soluble | High to Moderate |

| GI Absorption | High | High |

| BBB Permeant | No | No |

| CYP2D6 Inhibitor | No | No |

| Carcinogenicity | Non-carcinogen | Non-carcinogen |